

# Spiro[3.4]octan-2-one IUPAC name

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Spiro[3.4]octan-2-one**

Cat. No.: **B3041920**

[Get Quote](#)

An In-depth Technical Guide to **Spiro[3.4]octan-2-one** for Advanced Chemical Research

## Abstract

Spirocyclic scaffolds have emerged as privileged structures in medicinal chemistry and materials science due to their inherent three-dimensional and conformationally restricted nature. This guide provides a comprehensive technical overview of **Spiro[3.4]octan-2-one**, a fundamental representative of this compound class. We will delve into its precise nomenclature, structural characteristics, validated synthetic pathways, and detailed spectroscopic characterization. The document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of spirocyclic ketones in advanced applications.

## IUPAC Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is foundational to all scientific inquiry. The compound in question is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for spiro compounds.

IUPAC Name: **Spiro[3.4]octan-2-one**[\[1\]](#)

This name is deconstructed as follows:

- Spiro: Indicates a single atom (the spiroatom, which is C5 in this case) is common to two rings.

- [3.4]: These numbers, enclosed in square brackets and separated by a period, denote the number of carbon atoms in each ring linked to the spiroatom, starting with the smaller ring. In this molecule, there are three carbons in the cyclobutanone ring (C1, C2, C3) and four carbons in the cyclopentane ring (C6, C7, C8, C9) connected to the central spiro carbon.
- octan: Specifies the total number of carbon atoms in both rings (4 in the first ring + 5 in the second ring - 1 spiroatom = 8 total carbons).
- -2-one: Indicates the presence of a ketone functional group (a carbonyl, C=O) at the second position of the spirocyclic system. Numbering begins in the smaller ring at a carbon adjacent to the spiroatom and proceeds around that ring first.

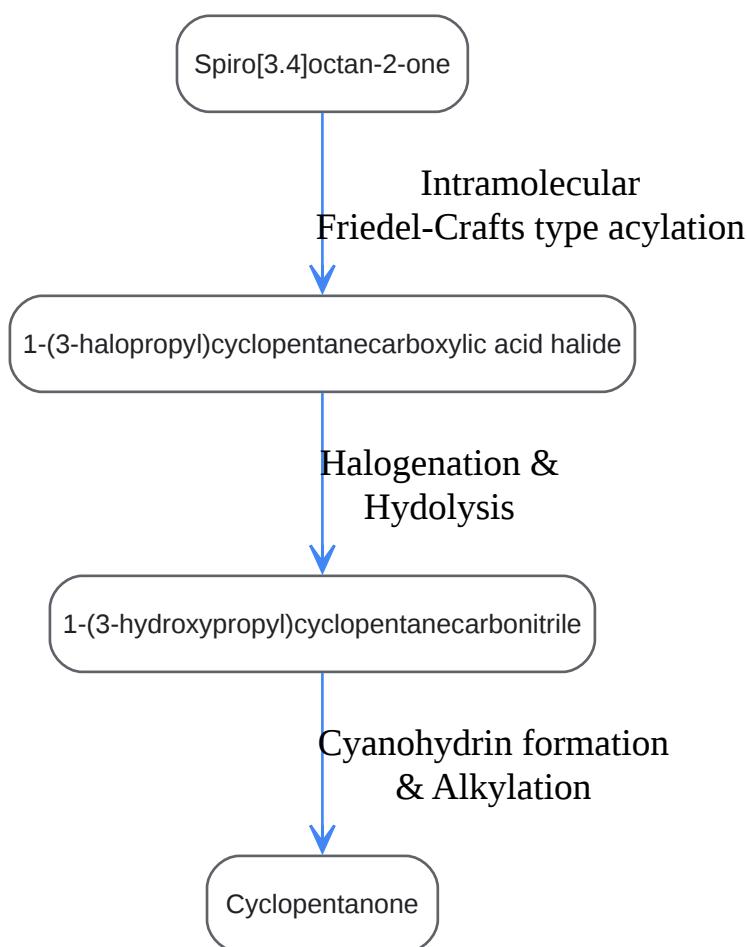
## Chemical Structure

The structural representation of **Spiro[3.4]octan-2-one** is critical for understanding its reactivity and steric profile.

Caption: IUPAC structure of **Spiro[3.4]octan-2-one** with numbering.

## Physicochemical Properties

A summary of the core computed and experimental properties is essential for laboratory handling and reaction planning.


| Property          | Value                            | Source     |
|-------------------|----------------------------------|------------|
| Molecular Formula | C <sub>8</sub> H <sub>12</sub> O | PubChem[1] |
| Molecular Weight  | 124.18 g/mol                     | PubChem[1] |
| CAS Number        | 41463-77-8                       | PubChem[1] |
| Appearance        | Combustible liquid               | PubChem[1] |
| Canonical SMILES  | C1CCC2(C1)CC(=O)C2               | PubChem[1] |
| InChIKey          | FGUMOUPJTIVALZ-UHFFFAOYSA-N      | PubChem[1] |

# Synthesis and Reaction Mechanisms

The construction of the spiro[3.4]octane framework is a key challenge. While numerous methods exist for spirocycle synthesis, a common and reliable approach involves intramolecular cyclization or cycloaddition reactions. A conceptually straightforward synthesis can be envisioned starting from commercially available cyclopentanone.

## Retrosynthetic Analysis

A logical retrosynthetic pathway helps in identifying practical starting materials and key transformations. The target molecule can be disconnected at the C3-C4 and C1-C4 bonds, suggesting a [2+2] cycloaddition or an intramolecular alkylation of a suitable precursor derived from cyclopentanone.



[Click to download full resolution via product page](#)

Caption: Retrosynthetic analysis for **Spiro[3.4]octan-2-one**.

## Exemplary Synthetic Protocol

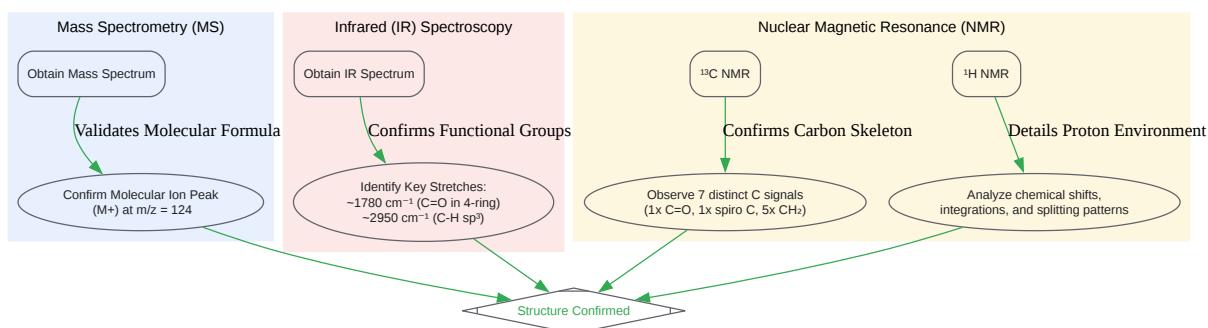
This protocol describes a plausible multi-step synthesis. The causality for each step is explained to provide insight into the experimental design.

Objective: To synthesize **Spiro[3.4]octan-2-one** from cyclopentanone.

### Step 1: Synthesis of 1-(2-cyanoethyl)cyclopentanol

- Rationale: This step introduces a three-carbon chain onto the cyclopentane ring, which will ultimately form the cyclobutanone ring. A Wittig or Horner-Wadsworth-Emmons reaction is chosen for its high efficiency in forming carbon-carbon double bonds.
- To a solution of cyclopentanone (1.0 eq) in a suitable solvent like THF, add triethyl phosphonoacetate (1.1 eq) and a strong base such as sodium hydride (1.1 eq) at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction with saturated aqueous NH<sub>4</sub>Cl and extract the product with diethyl ether.
- The resulting α,β-unsaturated ester is then subjected to Michael addition with a cyanide source (e.g., KCN) to introduce the cyano group.
- Reduce the ester functionality to an alcohol using a mild reducing agent like LiBH<sub>4</sub>.

### Step 2: Intramolecular Cyclization


- Rationale: An acid-catalyzed intramolecular cyclization of the cyanohydrin intermediate will form the desired spirocyclic ketone. The acidic conditions promote the hydrolysis of the nitrile to a carboxylic acid, followed by a cyclization-decarboxylation sequence.
- Dissolve the product from Step 1 in a mixture of concentrated sulfuric acid and water.
- Heat the mixture under reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

- Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield pure **Spiro[3.4]octan-2-one**.

## Spectroscopic Characterization: A Self-Validating System

The identity and purity of the synthesized **Spiro[3.4]octan-2-one** must be confirmed through a combination of spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system.

## Logical Workflow for Characterization



[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic confirmation of **Spiro[3.4]octan-2-one**.

## Predicted Spectroscopic Data

The following table summarizes the expected data from standard spectroscopic analyses.

These values are based on established principles of spectroscopy and data from analogous structures.

| Technique           | Expected Observations                                                                                                                                                             | Rationale                                                                                                                                                                                                                                                                                            |
|---------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR  | Multiple complex multiplets between $\delta$ 1.5-3.0 ppm.                                                                                                                         | The molecule has several diastereotopic protons due to the rigid spirocyclic structure, leading to complex splitting patterns. Protons alpha to the carbonyl (on C1 and C3) would be expected further downfield ( $\delta$ ~2.5-3.0 ppm).                                                            |
| <sup>13</sup> C NMR | $\sim\delta$ 215-220 ppm: Carbonyl carbon (C2). $\sim\delta$ 50-60 ppm: Spiro carbon (C4). $\sim\delta$ 20-40 ppm: Multiple signals for the remaining five $\text{CH}_2$ carbons. | The carbonyl carbon in a four-membered ring is significantly deshielded. The spiro carbon is a quaternary, non-protonated carbon and will appear downfield. Due to molecular symmetry, C6/C8 and C1/C3 might be equivalent, reducing the total number of signals. A total of 7 signals are expected. |
| IR Spec.            | $\sim 1780 \text{ cm}^{-1}$ (strong, sharp): C=O stretch. $2850-2960 \text{ cm}^{-1}$ (strong): C(sp <sup>3</sup> )-H stretch.                                                    | The carbonyl stretching frequency is significantly higher than in a typical acyclic ketone ( $\sim 1715 \text{ cm}^{-1}$ ) due to the ring strain of the cyclobutanone, which increases the s-character of the C=O bond.                                                                             |
| Mass Spec.          | m/z 124: Molecular ion peak (M <sup>+</sup> ).m/z 96: Loss of ethylene (C <sub>2</sub> H <sub>4</sub> ) via retro-[2+2] cycloreversion.m/z 81: Further fragmentation.             | High-resolution mass spectrometry should confirm the elemental composition C <sub>8</sub> H <sub>12</sub> O. The fragmentation pattern can provide further structural evidence.                                                                                                                      |

# Applications in Research and Drug Development

The rigid, three-dimensional structure of spiro[3.4]octane derivatives makes them highly valuable building blocks in drug discovery.[2][3][4]

- **Scaffold for Novel Therapeutics:** The defined spatial arrangement of substituents on the spirocyclic core can lead to enhanced binding affinity and selectivity for biological targets.[5] This is a key strategy to "escape from flatland"—the over-reliance on flat, aromatic rings in drug design.[4]
- **Bioisosteric Replacement:** Spirocyclic motifs can serve as bioisosteres for more common groups like gem-dimethyl or tert-butyl groups, offering improved metabolic stability and physicochemical properties.
- **Privileged Structures:** The spiro[3.4]octane framework has been identified in potent inhibitors of therapeutic targets. For instance, derivatives have shown promise as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) for cancer immunotherapy and Monoacylglycerol Lipase (MAGL).[2]

The ketone functionality in **Spiro[3.4]octan-2-one** serves as a versatile chemical handle for further elaboration, allowing for the introduction of diverse functional groups to explore the chemical space around the core scaffold.

## Conclusion

**Spiro[3.4]octan-2-one** is more than a simple bicyclic ketone; it is a foundational building block for constructing complex, three-dimensional molecules. Its synthesis, while requiring careful planning, is achievable through established organic chemistry reactions. Its unambiguous characterization relies on a synergistic application of modern spectroscopic techniques. For researchers in drug discovery and materials science, understanding the properties and potential of this and related spirocycles opens doors to novel molecular designs with superior performance characteristics.

## References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11344014, **Spiro[3.4]octan-2-one**.

- Carreira, E. M., et al. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. *Organic Letters*, 13(22), 6082–6085.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135980, Spiro[3.4]octane.
- Various Authors (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. *Molecules*, 28(24), 8035.
- Ramadas, B., et al. (2015). Facile synthesis of 2-azaspiro[3.4]octane. *Organic & Biomolecular Chemistry*, 13(12), 3593–3596.
- Carreira, E. M., et al. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. *PubMed*.
- Litskan, E. V., & Vashchenko, B. V. (2022). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. *Organic and Pharmaceutical Chemistry Journal*.
- Patel, R. J., et al. (2021). ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H-PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. *RASĀYAN Journal of Chemistry*.
- ResearchGate (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
- Abdel-Wahab, B. F., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indolone and -pyran derivatives-a review. *RSC Advances*.
- MDPI (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Spiro(3.4)octan-2-one | C8H12O | CID 11344014 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. [pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
- 3. Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]

- 5. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications [mdpi.com]
- To cite this document: BenchChem. [Spiro[3.4]octan-2-one IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3041920#spiro-3-4-octan-2-one-iupac-name]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)